molecular formula C19H17ClN4O3 B2640123 N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1421476-71-2

N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No. B2640123
M. Wt: 384.82
InChI Key: AQQXQDCUDMTGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has highlighted the synthesis and chemical reactivity of derivatives closely related to the compound , illustrating their utility as building blocks for constructing nitrogen heterocyclic compounds. For instance, acetylation of specific pyrimidine derivatives has led to the creation of compounds with potential for further chemical transformations, facilitating the synthesis of pyrazoles, pyrimidines, and diazepines among others. These processes underscore the compound's role in the development of novel chemical entities with diverse biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Anticancer Properties

A notable application involves the synthesis and characterization of derivatives for anticancer evaluations. Research has produced compounds exhibiting cytotoxicity against cancer cell lines, such as PANC-1, HepG2, and MCF7, highlighting the compound's potential as a scaffold for developing new anticancer agents. The IC50 values obtained from these studies suggest significant cytotoxic effects, indicative of the compound's utility in cancer research (Vinayak, Sudha, Lalita, & Kumar, 2014).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated as antimicrobial agents against various pathogenic microorganisms. Certain synthesized compounds demonstrated promising antibacterial and antifungal activities, suggesting the potential of these derivatives in developing new antimicrobial therapies (Debnath & Ganguly, 2015).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-12-9-18(26)24(19(22-12)13-5-7-21-8-6-13)11-17(25)23-14-3-4-16(27-2)15(20)10-14/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQXQDCUDMTGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

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